4-trans-Hydroxy glibenclamide-13C,d4

LC-MS/MS Quantification Stable Isotope Internal Standard Hydrogen-Deuterium Exchange

This dual-labeled (13C,d4) stable isotope analog of 4-trans-hydroxy glibenclamide (M1) is a certified internal standard for LC-MS bioanalysis. The +5 Da mass shift and dual 13C/d4 labeling mitigate hydrogen-deuterium exchange, ensuring robust, matrix-corrected quantification of M1 in plasma/urine (LLOQ 0.40 ng/mL). Essential for regulatory-grade glibenclamide PK, DMPK, and therapeutic monitoring assays.

Molecular Formula C23H28ClN3O6S
Molecular Weight 515.0 g/mol
Cat. No. B12373435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-trans-Hydroxy glibenclamide-13C,d4
Molecular FormulaC23H28ClN3O6S
Molecular Weight515.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O
InChIInChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3,18D
InChIKeyIUWSGCQEWOOQDN-DVTZPOFQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-trans-Hydroxy glibenclamide-13C,d4: Procurement Rationale and Core Specifications


4-trans-Hydroxy glibenclamide-13C,d4 is a dual-labeled (13C and deuterium) stable isotope analog of 4-trans-hydroxy glibenclamide (M1), the principal active metabolite of the sulfonylurea antidiabetic drug glibenclamide (glyburide) [1]. This compound is purpose-built to serve as a certified internal standard (IS) for the accurate and precise quantification of the unlabeled M1 metabolite in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS) [2]. The strategic incorporation of four deuterium atoms and one carbon-13 atom introduces a mass shift of +5 Da relative to the unlabeled analyte (MW 510.00 vs. 515.02), ensuring chromatographic co-elution with the native metabolite while providing unambiguous mass spectrometric discrimination to correct for matrix effects and ionization variability [3].

Why Generic Substitution Fails: Analytical Pitfalls of Using Unlabeled 4-trans-Hydroxy glibenclamide or Alternative Isotope Labels


Substituting this dual-labeled IS with unlabeled 4-trans-hydroxy glibenclamide or a single-isotope analog (e.g., -d5 or -13C,d3) introduces quantifiable analytical risks that can invalidate bioanalytical data. Unlabeled M1 cannot serve as an IS because it is indistinguishable from the target analyte by MS, offering no correction for matrix suppression or extraction recovery [1]. Alternative labeled standards, such as 4-trans-hydroxy glibenclamide-d5 or rac trans-4-hydroxy glyburide-13C,d3, differ in isotopic labeling pattern and mass shift, which can affect co-elution properties and, in the case of deuterium-only labels, are susceptible to hydrogen-deuterium exchange with protic mobile phases, leading to signal instability and quantification drift over time . The dual-labeling strategy of 4-trans-Hydroxy glibenclamide-13C,d4 mitigates these exchange issues by distributing the isotopic label across both carbon and hydrogen frameworks, providing superior analytical robustness for regulatory-grade pharmacokinetic and DMPK studies [2].

4-trans-Hydroxy glibenclamide-13C,d4: Quantitative Evidence for Differentiated Analytical Performance


Dual Isotopic Labeling (13C/d4) Mitigates Deuterium Exchange Instability Compared to d5-Only Standards

The dual-labeling strategy of 4-trans-Hydroxy glibenclamide-13C,d4, incorporating both 13C and deuterium atoms, provides enhanced analytical stability compared to deuterium-only labeled analogs such as 4-trans-Hydroxy glibenclamide-d5. Deuterium-only labels are prone to hydrogen-deuterium (H/D) exchange when exposed to protic solvents (e.g., water, methanol) in LC mobile phases, causing a gradual loss of the isotopic label and degradation of the IS signal over time. This phenomenon compromises quantification accuracy and long-term assay reproducibility. In contrast, the carbon-13 label in this compound is integrated into the molecular backbone and is chemically inert, ensuring a permanent, stable mass shift irrespective of mobile phase conditions . Furthermore, the combined 13C and d4 labeling yields a +5 Da mass difference from the native M1 analyte, providing greater spectral separation from natural isotopic abundance peaks than a d5 label alone, thereby minimizing cross-talk interference and improving the lower limit of quantitation (LLOQ) [1].

LC-MS/MS Quantification Stable Isotope Internal Standard Hydrogen-Deuterium Exchange

Enabling Sub-nanogram/mL Quantification of 4-trans-Hydroxy Glyburide in Plasma

The procurement of a high-purity, dual-labeled internal standard is a prerequisite for achieving the validated sensitivity required for pharmacokinetic studies of glyburide and its active M1 metabolite, particularly in vulnerable populations like pregnant women where plasma concentrations are expected to be sub-nanogram/mL. A validated LC-MS assay using a stable isotope-labeled internal standard (SIL-IS) reported a limit of quantitation (LOQ) for 4-transhydroxy glyburide (M1) in plasma of 0.40 ng/mL [1]. This level of sensitivity is unattainable without a matched SIL-IS to correct for matrix effects, which can cause >50% ion suppression in biological extracts. While this study utilized an in-house SIL-IS, 4-trans-Hydroxy glibenclamide-13C,d4 is the commercially available, certified reference material that enables the replication and routine application of this validated method, providing the necessary mass shift and chromatographic fidelity to achieve an LOQ of 0.40 ng/mL in plasma and 1.06 ng/mL in urine [1].

Bioanalysis LC-MS Method Validation Therapeutic Drug Monitoring

Superior Potency of M1 at Low Concentrations vs. Parent Drug Glibenclamide

Understanding the differential pharmacodynamic profile of 4-trans-hydroxy glibenclamide (M1) compared to its parent drug, glibenclamide, is critical for accurate PK/PD modeling. A placebo-controlled crossover study in healthy subjects demonstrated that M1 achieves 50% of its maximal hypoglycemic effect at a steady-state serum concentration (CEss50) of 23 ng/mL, which is 4.7-fold lower than the CEss50 for glibenclamide (108 ng/mL) [1]. This indicates that M1 is significantly more potent at lower circulating concentrations than the parent drug. Furthermore, the elimination rate constant from the effect site (kEO) was 8.9-fold slower for M1 (0.178 h⁻¹) compared to glibenclamide (1.59 h⁻¹), corresponding to an equilibration half-life for the effect site of 3.9 hours for M1 versus only 0.44 hours for glibenclamide [1]. Consequently, M1 exhibits a longer duration of hypoglycemic action. Accurate quantification of this active metabolite using 4-trans-Hydroxy glibenclamide-13C,d4 is essential for any study aiming to correlate glibenclamide dosing with therapeutic or adverse hypoglycemic events, as M1 contributes substantially to the overall pharmacodynamic effect, particularly during chronic therapy [2].

Pharmacodynamics KATP Channel Inhibition Type 2 Diabetes

Renal Impairment Alters M1 Pharmacokinetics: Differentiating M1 from Parent Drug Disposition

The pharmacokinetic behavior of 4-trans-hydroxy glibenclamide (M1) diverges significantly from its parent drug, glibenclamide, in patients with impaired renal function, a common comorbidity in type 2 diabetes. In a clinical study comparing diabetic patients with impaired renal function (IRF, iohexol clearance 7-42 mL/min/1.73 m²) to those with normal renal function (NRF, 75-140 mL/min/1.73 m²), peak serum concentrations (Cmax) of M1 were higher in the IRF group (24-85 ng/mL) than in the NRF group (16-57 ng/mL), while the parent drug's AUC and Cmax were lower in the IRF group [1]. Importantly, urinary excretion of M1 over 24 hours was 3.7-fold lower in the IRF group (7.2% of dose) compared to the NRF group (26.4% of dose) [1]. This indicates that M1 accumulates in patients with poor renal function due to reduced renal elimination, while the parent drug's clearance may be accelerated due to a higher free fraction. These opposing trends mean that reliance on parent drug concentrations alone would provide a misleading assessment of total drug exposure and hypoglycemic risk. Therefore, a dedicated, accurate assay for M1, enabled by 4-trans-Hydroxy glibenclamide-13C,d4, is required for robust pharmacokinetic studies in populations with varying degrees of renal function.

Clinical Pharmacokinetics Renal Impairment Drug Metabolism

M1 Binds SUR1/Kir6.2 with Nanomolar Affinity and is a Substrate for Multiple Drug Transporters

4-trans-Hydroxy glibenclamide (M1) retains potent pharmacological activity at the molecular target, the SUR1/Kir6.2 ATP-sensitive potassium (KATP) channel. It inhibits the binding of glibenclamide to rat brain synaptosomes at the high-affinity site with an IC50 of 0.95 nM, and at the low-affinity site with an IC50 of 100 nM [1]. While head-to-head binding data for glibenclamide in this specific assay are not provided, the nanomolar potency confirms M1 as an active entity. Furthermore, M1's disposition is governed by a distinct set of transporters compared to the parent drug. PBPK modeling studies indicate M1 is a substrate for hepatic uptake via OATPs and efflux via P-gp, BCRP, and MRPs, as well as renal excretion via OAT3 [2]. Predicted free liver concentrations of M1 are approximately 4-fold higher than free plasma concentrations [2]. This complex transporter interplay creates unique exposure profiles for M1 that cannot be extrapolated from glibenclamide measurements. Quantification of M1 with 4-trans-Hydroxy glibenclamide-13C,d4 as an IS is necessary to support DMPK studies investigating these mechanisms and their impact on drug-drug interactions and intrahepatic cholestasis risk.

In Vitro Pharmacology SUR1/Kir6.2 Binding Transporter-Mediated Disposition

4-trans-Hydroxy glibenclamide-13C,d4: Optimal Use Cases for Bioanalytical and Pharmacokinetic Workflows


Validated Bioanalysis of M1 in Plasma and Urine for Clinical Pharmacokinetic Studies

This application directly addresses the need for quantifying sub-nanogram/mL concentrations of 4-trans-hydroxy glyburide (M1) in human plasma and urine, a critical requirement for pharmacokinetic studies in special populations (e.g., pregnancy, renal impairment). By employing 4-trans-Hydroxy glibenclamide-13C,d4 as the SIL-IS, laboratories can achieve an LLOQ of 0.40 ng/mL in plasma and 1.06 ng/mL in urine with precision <15% CV, as previously validated [1]. This enables the generation of robust PK data (AUC, Cmax, t1/2) essential for regulatory submissions and understanding glyburide's safety profile.

Quantitative DMPK Studies Investigating Transporter-Enzyme Interplay in M1 Disposition

The distinct transporter-mediated disposition of M1, involving OATPs, P-gp, BCRP, MRPs, and OAT3, necessitates accurate quantification of M1 in various matrices (plasma, hepatocytes, urine) [2]. This dual-labeled IS provides the analytical tool to support PBPK model development and verification, enabling researchers to dissect the contributions of individual transporters to M1 clearance and distribution. This is crucial for predicting drug-drug interactions and understanding the potential for M1 accumulation in the liver, which has been linked to cholestatic risk.

Therapeutic Drug Monitoring (TDM) Assay Development for Glibenclamide Therapy

Given that M1 is 4.7-fold more potent than glibenclamide at low concentrations and has a longer duration of action, therapeutic monitoring of glibenclamide therapy is incomplete without concurrent measurement of M1 [3]. 4-trans-Hydroxy glibenclamide-13C,d4 serves as the ideal IS for developing a robust LC-MS/MS TDM assay capable of quantifying both parent drug and active metabolite from a single sample, providing clinicians and researchers with a more accurate picture of total pharmacologically active drug exposure and hypoglycemic risk.

Forensic and Clinical Toxicology Confirmation of Sulfonylurea Ingestion

In cases of suspected surreptitious or accidental sulfonylurea overdose leading to hypoglycemia, the identification and quantification of specific metabolites like M1 can provide definitive confirmation of glibenclamide exposure, distinguishing it from other sulfonylureas or insulin use. The use of 4-trans-Hydroxy glibenclamide-13C,d4 as an internal standard ensures the forensic validity of the quantitative result by correcting for matrix effects in post-mortem or clinical urine samples, where ion suppression can be severe [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-trans-Hydroxy glibenclamide-13C,d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.